molecular formula C20H21BrN2O4 B269021 5-bromo-2-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

5-bromo-2-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B269021
M. Wt: 433.3 g/mol
InChI Key: ULRYWPLYVWEOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, BMB-4, and has been synthesized using different methods.

Scientific Research Applications

BMB-4 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BMB-4 has also been studied for its potential use in the treatment of Alzheimer's disease. It has been reported to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.

Mechanism of Action

BMB-4 is believed to exert its anticancer and anti-Alzheimer's disease effects by inhibiting the activity of certain enzymes, such as histone deacetylases and beta-secretase. Histone deacetylases are enzymes that are involved in the regulation of gene expression, and their overexpression has been linked to the development of cancer. Beta-secretase is an enzyme that is involved in the production of beta-amyloid, and its inhibition has been shown to reduce the aggregation of beta-amyloid.
Biochemical and Physiological Effects:
BMB-4 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to reduce the production of inflammatory cytokines in Alzheimer's disease models. BMB-4 has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer and anti-Alzheimer's disease agent.

Advantages and Limitations for Lab Experiments

BMB-4 has several advantages for lab experiments, including its low toxicity in normal cells, its potential as a selective anticancer and anti-Alzheimer's disease agent, and its ability to inhibit the activity of certain enzymes. However, BMB-4 also has some limitations, including its moderate to low solubility in water and its potential to interact with other compounds in biological systems.

Future Directions

Future research on BMB-4 could focus on the development of more efficient synthesis methods, the optimization of its anticancer and anti-Alzheimer's disease effects, and the investigation of its potential use in other diseases. Additionally, the development of BMB-4 derivatives with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Conclusion:
BMB-4 is a chemical compound that has shown promising anticancer and anti-Alzheimer's disease effects in scientific research. Its mechanism of action involves the inhibition of certain enzymes, and it has low toxicity in normal cells. However, BMB-4 also has some limitations, including its solubility and potential interactions with other compounds. Future research on BMB-4 could lead to the development of more efficient synthesis methods and the optimization of its therapeutic effects.

Synthesis Methods

BMB-4 can be synthesized using different methods, including the reaction between 5-bromo-2-ethoxybenzoic acid and 4-(4-morpholinylcarbonyl)aniline in the presence of a coupling agent. Another method involves the reaction of 5-bromo-2-ethoxybenzoic acid with 4-(4-morpholinylcarbonyl)phenyl isocyanate in the presence of a base. Both methods have been reported to yield BMB-4 in moderate to good yields.

properties

Product Name

5-bromo-2-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Molecular Formula

C20H21BrN2O4

Molecular Weight

433.3 g/mol

IUPAC Name

5-bromo-2-ethoxy-N-[4-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C20H21BrN2O4/c1-2-27-18-8-5-15(21)13-17(18)19(24)22-16-6-3-14(4-7-16)20(25)23-9-11-26-12-10-23/h3-8,13H,2,9-12H2,1H3,(H,22,24)

InChI Key

ULRYWPLYVWEOSP-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Origin of Product

United States

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